molecular formula C21H22O3 B14667090 Pterosin B benzoate CAS No. 39815-61-7

Pterosin B benzoate

Cat. No.: B14667090
CAS No.: 39815-61-7
M. Wt: 322.4 g/mol
InChI Key: CSWMHQNMZCCFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Natural Occurrence of Pterosins in Botanical Species

Pterosins are predominantly found in ferns, with the bracken fern (Pteridium aquilinum) being a primary source. mdpi.compublish.csiro.auprota4u.orgbiosynth.com These compounds are considered secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. omicsonline.org Different parts of the fern, including the rhizomes and fronds, contain various pterosins. biosynth.com

The distribution and concentration of pterosins can vary significantly among different fern species and even within the same plant at different stages of development. researchgate.net For instance, research has shown that Pterosin B is the dominant pterosin in Diplazium esculentum and Pteridium arachnoideum sprouts. In contrast, pterosides, which are glycosides of pterosins, are more prevalent in ferns like Pteris multifida and Pteridium aquilinum. Studies have also identified pterosins in other fern genera such as Pteris, Microlepia, Hypolepis, and Chelianthes. publish.csiro.aumdpi.com

The presence of these compounds in ferns is believed to play a role in the plant's defense mechanisms against herbivores and microbes. prota4u.org

Chemical Classification and Core Structural Characteristics of Pterosins

Pterosins are classified as sesquiterpenoids, which are a class of terpenes that consist of three isoprene (B109036) units. biosynth.commdpi.comajol.info A defining feature of pterosins is their 1-indanone (B140024) skeleton, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. mdpi.comajol.infocontaminantdb.ca

Based on the number of carbon atoms in their skeleton, pterosins can be categorized into three main groups: C13, C14, and C15 pterosin derivatives. mdpi.commdpi.com The various pterosins are distinguished by the different substituent groups attached to this core indanone structure. For example, Pterosin B has a basic indanone structure and is often formed from the decomposition of another fern compound called ptaquiloside (B1252988). omicsonline.org Other pterosins, like Pterosin F, have a similar structure to Pterosin B but with a chlorine atom replacing a hydroxyl group on the side chain. omicsonline.org

The structural diversity within the pterosin family is vast, with over 30 different pterosins having been isolated and characterized from various fern species. mdpi.com This structural variety contributes to their wide range of biological activities.

Overview of Pterosin B as a Parent Compound in Academic Research

Pterosin B has emerged as a significant compound in academic research due to its prevalence in ferns and its interesting biological properties. omicsonline.orgmedchemexpress.com It is often used as a marker for the presence of ptaquiloside, a carcinogenic compound also found in bracken ferns, because ptaquiloside is unstable and readily decomposes into the more stable Pterosin B. omicsonline.orgajol.info

Scientific investigations have explored the potential of Pterosin B in various fields. For instance, research has shown that Pterosin B can prevent chondrocyte hypertrophy, a key process in the development of osteoarthritis. kyoto-u.ac.jpchemfaces.comresearchgate.netnih.gov Studies using mouse models have demonstrated that Pterosin B can protect cartilage from the progression of this degenerative joint disease. kyoto-u.ac.jpchemfaces.comnih.govscite.ai

Furthermore, Pterosin B has been investigated for its neuroprotective effects, with some studies suggesting it could be beneficial in the context of Alzheimer's disease. mdpi.comnih.gov Its ability to inhibit certain signaling pathways has also made it a subject of interest in research on pathological cardiac hypertrophy and diabetes. medchemexpress.com The diverse biological activities of Pterosin B have established it as a valuable parent compound for further scientific inquiry and potential therapeutic development.

The Significance of Pterosin B Benzoate (B1203000) as a Synthesized Derivative for Scholarly Inquiry

In scientific research, the synthesis of derivatives of natural compounds is a common practice to explore structure-activity relationships and to potentially enhance or modify their biological effects. Pterosin B benzoate is a synthesized ester of Pterosin B, created by reacting Pterosin B with benzoyl chloride in the presence of pyridine. tandfonline.com

The creation of this compound allows researchers to investigate how the addition of a benzoate group to the Pterosin B structure affects its properties. For example, studies have examined the cytotoxic effects of various pterosin derivatives, including this compound, on different biological systems. tandfonline.com By comparing the activity of the parent compound, Pterosin B, with its synthesized derivative, scientists can gain insights into the specific structural features that are crucial for its biological actions. This type of scholarly inquiry is essential for understanding the fundamental mechanisms of action and for the rational design of new compounds with desired properties for further research. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39815-61-7

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl benzoate

InChI

InChI=1S/C21H22O3/c1-13-11-17-12-14(2)20(22)19(17)15(3)18(13)9-10-24-21(23)16-7-5-4-6-8-16/h4-8,11,14H,9-10,12H2,1-3H3

InChI Key

CSWMHQNMZCCFDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Chemical Synthesis and Derivatization of Pterosin B Benzoate

Methodologies for the Chemical Synthesis of Pterosin B Benzoate (B1203000)

The chemical synthesis of Pterosin B benzoate is achieved through the esterification of Pterosin B. This process involves the reaction of the hydroxyl group on the ethyl side chain of Pterosin B with a benzoylating agent.

A documented method for the synthesis of this compound involves the reaction of Pterosin B with benzoyl chloride in the presence of pyridine. tandfonline.com The reaction mixture, consisting of Pterosin B, benzoyl chloride, and dried pyridine, is stirred for 4 hours at a temperature of 60°C. tandfonline.com Pyridine acts as a base to neutralize the hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards the formation of the ester.

Parameter Condition/Reagent
Starting MaterialPterosin B
ReagentBenzoyl Chloride
Base/SolventDried Pyridine
Temperature60°C
Reaction Time4 hours

Following the esterification reaction, the crude this compound is purified to isolate the final product. The purification process involves taking up the reaction mixture in benzene (B151609) and washing it with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and pyridinium salts. tandfonline.com The organic layer is then concentrated, and the residue is subjected to preparative thin-layer chromatography (pre-TLC) for further purification. tandfonline.com The final step in obtaining pure this compound is recrystallization. tandfonline.com

Purification Step Description
Work-up The reaction mixture is dissolved in benzene and washed with saturated sodium bicarbonate solution. tandfonline.com
Chromatography The concentrated product is purified by preparative thin-layer chromatography (pre-TLC). tandfonline.com
Final Purification Recrystallization is performed to obtain the pure this compound. tandfonline.com

General Synthetic Strategies for Pterosin Core Structure Modification

Modification of the pterosin core structure is a key aspect of pterosin-related research, enabling the synthesis of various derivatives and natural products. These strategies often focus on the stereoselective construction of the indanone core and the introduction of different side chains.

While many syntheses of Pterosin B result in a racemic mixture, stereoselective methods have been developed to produce specific enantiomers. researchgate.net One such approach is a 7-step synthesis of (2R)-pterosin B. researchgate.netwhiterose.ac.uk This synthesis begins with commercially available 2-bromo-1,3-xylene and proceeds through a key intermediate, 6-bromo-5,7-dimethylindan-1-one. researchgate.netwhiterose.ac.uk The hydroxyethyl (B10761427) side chain is introduced via a Suzuki-Miyaura cross-coupling reaction. researchgate.netwhiterose.ac.uk The stereochemistry at the C-2 position is controlled by the methylation of a SAMP ((S)-1-amino-2-methoxymethyl)pyrrolidine) hydrazone, a chiral auxiliary which is subsequently removed to yield (2R)-pterosin B. researchgate.netwhiterose.ac.uk The structure of the final product is confirmed by X-ray crystallography. researchgate.net

Pterosin B is a degradation product of ptaquiloside (B1252988), a carcinogenic norsesquiterpene glucoside found in bracken ferns. researchgate.netwikipedia.orgmdpi.com The conversion of ptaquiloside to Pterosin B can occur under both acidic and alkaline conditions.

Under acidic conditions, ptaquiloside undergoes aromatization with the elimination of D-glucose to form ptaquilosin, which is the aglycone of ptaquiloside. wikipedia.org Ptaquilosin then converts to Pterosin B. wikipedia.org

In weakly alkaline conditions, ptaquiloside is converted into an unstable conjugated dienone intermediate. wikipedia.org This intermediate subsequently decomposes to form Pterosin B. researchgate.net

Condition Pathway Intermediate(s) Final Product
AcidicAromatization and elimination of D-glucose wikipedia.orgPtaquilosin wikipedia.orgPterosin B wikipedia.org
Weakly AlkalineFormation of an unstable intermediate wikipedia.orgConjugated dienone wikipedia.orgPterosin B researchgate.net

Isolation and Extraction Methodologies for Pterosin B Parent Compound

Extraction from Pteridium aquilinum and Other Pteridaceae Species

Pterosin B is predominantly isolated from the bracken fern, Pteridium aquilinum, a member of the Dennstaedtiaceae family, where it is found in the rhizomes and fronds. mdpi.comchemfaces.com It is also found in various other species within the Pteridaceae family. nih.gov

Initial extraction from dried and powdered plant material is typically performed using organic solvents such as methanol (B129727) or ethanol. vulcanchem.com Hot water extraction is another common method; for instance, refluxing the whole plants of P. aquilinum in water can effectively extract pterosin derivatives. nih.gov Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.gov The ethyl acetate fraction is frequently enriched with Pterosin B. chemfaces.com

In many cases, a hydrolysis step is intentionally included to increase the yield of Pterosin B. Ptaquiloside (B1252988), a carcinogenic glycoside also present in the ferns, can be converted to the more stable and non-toxic Pterosin B through acid-catalyzed hydrolysis. researchgate.netwhiterose.ac.uk This conversion can be achieved by treating the extract with base followed by acid or by using acidic conditions (e.g., 0.1 M HCl) at room temperature. researchgate.net

Table 1: Selected Fern Species and Extraction Methods for Pterosin B

Fern SpeciesFamilyExtraction Solvent/MethodSource
Pteridium aquilinum (Bracken Fern)DennstaedtiaceaeHot water, Methanol, Ethanol chemfaces.comvulcanchem.comnih.gov
Pteris ensiformisPteridaceaeEthyl acetate (from crude extract) chemfaces.com
Hypolepis punctataDennstaedtiaceaeMethanol, followed by partitioning
Pteridium arachnoideumDennstaedtiaceaeMethanol nih.gov
Pteris creticaPteridaceaeGeneral pterosin source

Chromatographic Separation Techniques for Pterosin B Isolation

After initial extraction and partitioning, various chromatographic techniques are essential to isolate and purify Pterosin B from the complex mixture of phytochemicals. vulcanchem.comnih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a rapid analytical method to identify the presence of Pterosin B in extract fractions. For example, using silica (B1680970) gel plates with a mobile phase of dichloromethane:acetone (7:3), Pterosin B can be identified by its strong fluorescence under UV light at a specific retention factor (Rf) of approximately 0.8. nih.gov

Column Chromatography (CC): Preparative separation is commonly achieved using silica gel column chromatography. vulcanchem.comnih.gov The extract, typically the ethyl acetate fraction, is loaded onto a silica gel column and eluted with a solvent gradient, such as chloroform-methanol, to separate the constituent compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the final purification and quantification of Pterosin B. researchgate.netvulcanchem.com Reversed-phase columns, such as ODS (Octadecylsilane) or C18, are frequently employed. nih.gov An isocratic mobile phase consisting of acetonitrile, methanol, and water (e.g., 25:25:50) with a small amount of acetic acid has been used, with detection at 230 nm. nih.gov Gradient elution systems are also utilized to achieve better separation. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): For higher resolution and faster analysis, UPLC systems, often coupled with mass spectrometry (UPLC-MS), are used. nih.govresearchgate.net These systems use columns with smaller particle sizes (e.g., 1.7 µm) and can separate Pterosin B in a short run time. nih.gov A typical mobile phase for UPLC consists of a gradient of water and methanol, both containing 0.1% formic acid. nih.gov

Table 2: Chromatographic Conditions for Pterosin B Separation

TechniqueStationary PhaseMobile Phase ExampleDetectionSource
TLCSilica Gel 60 F254Dichloromethane:Acetone (7:3)UV (360 nm) nih.gov
Column ChromatographySilica GelChloroform-Methanol gradientFraction collection
HPLCODS (Shim-pack CLC-ODS)Acetonitrile:Methanol:Water (25:25:50) + 1 mM Acetic AcidUV (230 nm) nih.gov
UPLCAcquity UPLC BEH C18Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid) gradientMass Spectrometry (MS) nih.gov

Advanced Extraction Technologies in Pterosin Research

While traditional solvent extraction is widely used, research into more efficient and environmentally friendly extraction methods is ongoing. Advanced technologies that have been developed for phytochemical extraction include ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE). vulcanchem.comnumberanalytics.com Microwave-assisted extraction (MAE) has also been noted for its efficiency in extracting compounds from plant matter. These modern techniques can offer improved yields and reduced extraction times compared to conventional methods. numberanalytics.com Another advanced method is Pressurized Liquid Extraction (PLE), which uses solvents at high temperatures and pressures to increase extraction efficiency. numberanalytics.com While specific applications of these advanced methods for Pterosin B are not extensively detailed, their successful use for other complex plant compounds suggests potential for future research in optimizing pterosin extraction. vulcanchem.comnumberanalytics.com

Advanced Analytical Characterization and Quantification of Pterosin B and Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the complex structures of pterosin compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic composition, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pterosins. nih.gov One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides essential information about the chemical environment of individual atoms. nih.gov For the Pterosin B core structure, ¹H NMR spectra reveal characteristic signals for the aromatic and aliphatic protons, while ¹³C NMR spectra identify the carbon skeleton, including the carbonyl and aromatic carbons. ipb.pt

For more complex structural assignments and to resolve overlapping signals, two-dimensional (2D) NMR experiments are indispensable. nih.govnih.gov Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to piece together the spin systems within the molecule. creative-biostructure.comemerypharma.comlibretexts.org Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These 2D NMR techniques have been pivotal in the identification of numerous pterosin derivatives isolated from natural sources. nih.gov

While specific NMR data for Pterosin B benzoate (B1203000) is not widely documented, the expected spectral changes upon benzoylation of Pterosin B can be predicted. The addition of the benzoate group would introduce new signals in the aromatic region of the ¹H NMR spectrum and additional carbon signals in the ¹³C NMR spectrum, including a new ester carbonyl signal. The chemical shifts of protons and carbons near the site of esterification would also be expected to shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Pterosin B Core Structure

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 7.5 120 - 140
Methylene (CH₂) 2.5 - 3.0 30 - 45
Methyl (CH₃) 2.0 - 2.5 15 - 25
Carbonyl (C=O) - 190 - 205

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution patterns.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov This technique has been instrumental in the characterization of newly discovered pterosins. nih.gov

In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. For Pterosin B, HRESI-MS would confirm its molecular formula. For Pterosin B benzoate, the expected molecular weight would be the sum of Pterosin B and the benzoyl group, minus the mass of a water molecule lost during esterification.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. wikipedia.orgnih.govmiamioh.edu The ionized molecule is fragmented, and the masses of the resulting fragments are measured. whitman.edu The fragmentation pattern is often characteristic of the compound's structure, providing clues about its functional groups and connectivity. core.ac.uk For pterosins, fragmentation analysis can help to confirm the core indanone structure and the nature of its substituents. core.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. embl-hamburg.de For Pterosin B and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl (C=O) group of the indanone core, which typically shows a strong absorption band in the region of 1680-1720 cm⁻¹. nih.gov The presence of aromatic rings is indicated by absorptions in the 1450-1600 cm⁻¹ region. For this compound, an additional ester carbonyl absorption would be expected.

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. rockymountainlabs.com It measures the differential absorption of left- and right-circularly polarized light. nih.govrockymountainlabs.com Since many pterosins, including Pterosin B, possess stereocenters, CD spectroscopy can provide crucial information about their absolute configuration and conformation in solution. nih.govmdpi.com This has been applied in the characterization of various pterosins and pterosides. nih.gov

Table 2: Key Spectroscopic Data for Pterosin Derivatives

Technique Feature Typical Range/Observation
IR Carbonyl (ketone) stretch 1680 - 1720 cm⁻¹
Carbonyl (ester) stretch 1730 - 1750 cm⁻¹
Aromatic C=C stretch 1450 - 1600 cm⁻¹

| CD | Cotton effects | Dependent on stereochemistry |

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. creative-biostructure.comkrossing-group.deyoutube.com This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. creative-biostructure.comncl.ac.ukyoutube.com While obtaining suitable crystals can be a challenge, the resulting structural data is unambiguous.

The crystal structures of several pterosins and their glycosides (pterosides) have been successfully determined using this method. nih.gov These analyses have been crucial for confirming the structures of newly isolated compounds and for establishing the absolute configuration of their stereocenters. nih.gov Although a crystal structure for this compound has not been specifically reported in the surveyed literature, the application of this technique to closely related compounds underscores its power in the structural elucidation of the pterosin family. nih.gov

Chromatographic Quantification Methods

For the accurate and sensitive quantification of Pterosin B and its derivatives in complex samples, chromatographic techniques coupled with mass spectrometry are the methods of choice.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of Pterosin B in various environmental and biological matrices, such as soil and groundwater. acs.orggeus.dknih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. acs.orggeus.dk

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation step, often involving solid-phase extraction (SPE), to remove interfering substances and pre-concentrate the analytes. acs.orggeus.dk The extract is then injected into a liquid chromatograph, where Pterosin B is separated from other components on a reversed-phase column. bangor.ac.uk The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a modifier such as formic acid to improve chromatographic peak shape and ionization efficiency. bangor.ac.uk

Following chromatographic separation, the analyte enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the protonated molecule of Pterosin B is selected and fragmented. The intensity of one or more specific product ions is then monitored for quantification. This high degree of selectivity allows for accurate measurement even at very low concentrations. researchgate.net Method detection limits for Pterosin B using LC-MS/MS can be in the range of nanograms per liter (ng/L). nih.gov This methodology is readily adaptable for the quantification of this compound by adjusting the mass spectrometric parameters to the specific mass of the derivative.

Table 3: Typical Parameters for LC-MS/MS Quantification of Pterosin B

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18 reversed-phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

| Detection Limit | 0.15 µg/L in water acs.orggeus.dk |

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methodologies

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of Pterosin B in various samples. The method's reliability stems from its ability to separate Pterosin B from other co-extracted compounds and its sensitive detection based on the chromophore present in the pterosin structure.

Detailed research findings have established specific isocratic and gradient methods for this purpose. For instance, one validated method utilizes a reversed-phase C18 column to achieve separation. mdpi.com The mobile phase composition is a critical parameter, with mixtures of acetonitrile, methanol (B129727), and water often employed to ensure optimal resolution. mdpi.com Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm, to enhance sensitivity. mdpi.com

Method validation is crucial for ensuring the accuracy of the results. A typical validation process for an HPLC-UV method for Pterosin B would include establishing a calibration curve to demonstrate linearity. For example, a six-point calibration curve for a Pterosin B standard might range from 0.156 to 5.0 mmol/L, yielding a high correlation coefficient (e.g., 0.996). mdpi.com Key performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ) are also determined; for Pterosin B, these have been reported as 0.04 mmol/L and 0.16 mmol/L, respectively. mdpi.com

ParameterConditionReference
Column ODS (Shim-pack CLC-ODS [M]) mdpi.com
Mobile Phase Acetonitrile:Methanol:Water with 1 mM Acetic Acid (25:25:50) mdpi.com
Flow Rate 1.0 mL/minute mdpi.com
Detection Wavelength 230 nm mdpi.com
Retention Time ~5.0–5.5 minutes mdpi.com
LOD 0.04 mmol/L mdpi.com
LOQ 0.16 mmol/L mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative for the analysis of Pterosin B, offering high selectivity and sensitivity. GC-MS is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds. scielo.brcore.ac.uk Pterosin B, being a sesquiterpene, falls into a class of compounds frequently analyzed by GC-MS. mdpi.comnih.gov

A critical consideration for analyzing compounds like Pterosin B by GC-MS is the potential need for chemical derivatization. jfda-online.com Pterosin B contains a polar hydroxyl (-OH) group, which can decrease its volatility and lead to poor chromatographic peak shape or thermal degradation in the hot GC inlet. jfda-online.comyoutube.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comnih.gov A common and effective method is silylation, where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov This process increases the compound's volatility, making it suitable for GC analysis. youtube.com

A typical GC-MS method for a derivatized pterosin would involve a capillary column, such as a non-polar HP-5 or equivalent, which separates compounds based on their boiling points. scielo.brcore.ac.uk The mass spectrometer detector provides structural information by fragmenting the analyte molecules and detecting the resulting ions, allowing for highly specific quantification and confirmation of the analyte's identity. mdpi.com For instance, a GC-MS method was successfully used for the analysis of bromopterosin, a related pterosin derivative, demonstrating the applicability of this technique. mdpi.com

ParameterTypical ConditionReference
Derivatization Silylation (e.g., with MSTFA) to increase volatility youtube.comnih.gov
Column Non-polar capillary column (e.g., HP-5MS, TR-5MS) scielo.brcore.ac.uk
Carrier Gas Helium core.ac.ukmdpi.com
Injector Temperature 220-280 °C core.ac.ukcropj.com
Oven Program Temperature gradient (e.g., 40 °C to 250 °C) scielo.brcore.ac.uk
Ionization Mode Electron Impact (EI, 70 eV) core.ac.ukmdpi.com
Detection Full scan or Selected Ion Monitoring (SIM) core.ac.ukmdpi.com

Sample Preparation Strategies for Analytical Accuracy in Diverse Matrices

The accuracy of any analytical method heavily relies on the sample preparation strategy, which aims to extract the analyte from its matrix, remove interferences, and concentrate it to detectable levels. sepscience.com For Pterosin B and its derivatives, the matrix can be diverse, including plant tissues, soil, and water.

Extraction Techniques:

Solid Phase Extraction (SPE): This is a common and effective technique for cleaning up and concentrating Pterosin B from aqueous samples like groundwater. geus.dknih.govnih.gov The sample is passed through a solid sorbent cartridge that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Sequential Extraction: For complex matrices like soil, a sequential extraction approach may be necessary. This involves using a series of solvents with different polarities to selectively extract different compounds. For example, a 5 mM ammonium (B1175870) acetate (B1210297) solution might be used to extract the more polar precursor, ptaquiloside (B1252988), followed by an 80% methanol extraction for the less polar Pterosin B. geus.dknih.govacs.org

Mitigating Matrix Effects for Analytical Accuracy: The term "matrix effect" refers to the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix. tandfonline.com These effects can lead to either suppression or enhancement of the signal, causing inaccurate quantification. tandfonline.com In HPLC-UV analysis, matrix components might co-elute and absorb at the same wavelength, while in MS-based methods, they can interfere with the ionization of the target analyte. tandfonline.comchromatographyonline.com

Several strategies are employed to minimize or compensate for matrix effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is the first line of defense to remove as many interfering compounds as possible.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. sepscience.com This ensures that the standards and the samples are affected by the matrix in the same way, thus improving accuracy.

Dilution: If the analytical method is sufficiently sensitive, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal. chromatographyonline.com

Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks at a known concentration. By comparing the response of the analyte to the internal standard, variations caused by matrix effects can be corrected.

By implementing these rigorous sample preparation and analytical strategies, accurate and reliable quantification of Pterosin B and its derivatives can be achieved in a wide range of complex matrices.

Biosynthetic Origins and Metabolic Transformations of Pterosin B

Pterosin B as a Transformation Product of Ptaquiloside (B1252988)

Pterosin B is primarily recognized as a degradation product of ptaquiloside, a potent carcinogen also found in bracken fern. omicsonline.orgwikipedia.orgmdpi.com Ptaquiloside is a norsesquiterpene glucoside, meaning it is a complex molecule composed of a sesquiterpene-like structure with an attached glucose sugar unit. wikipedia.org The instability of ptaquiloside is a key factor in the formation of pterosin B. omicsonline.org

The transformation of ptaquiloside to pterosin B is highly dependent on environmental conditions, particularly pH and temperature. mdpi.commdpi.com

Under acidic conditions (pH < 4) , ptaquiloside undergoes a process called aromatization. This involves the elimination of the D-glucose molecule, leading to the formation of an intermediate called ptaquilosin, which then converts to the more stable pterosin B. wikipedia.org

Under weakly alkaline conditions (pH > 8) , ptaquiloside also loses its glucose molecule to form an unstable intermediate known as a dienone. wikipedia.orgmdpi.com This dienone is highly reactive; however, in the presence of water, it can be converted into the non-toxic pterosin B. mdpi.complos.org

The rate of this degradation is influenced by temperature, with higher temperatures generally accelerating the process. wikipedia.org Because of its instability, the amount of ptaquiloside in a sample is often indirectly quantified by measuring the amount of its stable degradation product, pterosin B. omicsonline.orgresearchgate.net

Several derivatives of ptaquiloside exist in other fern species, and they degrade into corresponding pterosins. For instance, caudatoside transforms into pterosin A, and ptesculentoside converts to pterosin G. mdpi.com

Table 1: Transformation of Ptaquiloside Derivatives

Ptaquiloside Derivative Corresponding Pterosin Product
Ptaquiloside (PTA) Pterosin B (PTB)
Caudatoside (CAU) Pterosin A
Ptesculentoside (PTE) Pterosin G

Data sourced from MDPI mdpi.com

Proposed Biosynthetic Pathways of Illudane (B1247565) Sesquiterpenoids

Pterosin B belongs to a larger class of compounds known as illudane sesquiterpenoids. The biosynthesis of these compounds, primarily in fungi, follows the well-established mevalonic acid pathway. mdpi.comunivie.ac.at

The general pathway is as follows:

Starting Precursors : The biosynthesis begins with simple precursor molecules which are converted into farnesyl pyrophosphate (FPP). univie.ac.at

Formation of Humulene : FPP undergoes an enzymatic cyclization to form humulene, a key intermediate in the synthesis of many different sesquiterpenes. univie.ac.at

Protoilludane Skeleton Formation : Humulene is then converted through a cationic cyclization sequence to form the protoilludane skeleton. univie.ac.at This characteristic tricyclic structure is the foundation for a wide variety of illudane-derived sesquiterpenes. researchgate.net

Enzymatic Modifications : The protoilludane skeleton is highly susceptible to further enzymatic modifications, including oxidations, reductions, and rearrangements, leading to the diverse array of illudane sesquiterpenoids observed in nature. mdpi.comunivie.ac.at The enzymes involved in these steps often include cytochrome P450 monooxygenases and oxidoreductases. mdpi.comresearchgate.net

While the detailed enzymatic steps for the biosynthesis of pterosins in ferns are not as well-characterized as in fungi, it is believed to follow a similar pathway involving these key intermediates and enzyme classes. univie.ac.at

Investigating the Metabolic Fate of Pterosin B

Once formed, pterosin B can be further metabolized in biological systems. Studies investigating the fate of ptaquiloside in cattle have provided significant insights into the metabolism of pterosin B. mdpi.comnih.gov

When ptaquiloside is administered intravenously to cattle, a large portion is rapidly converted to pterosin B in the bloodstream. nih.govsemanticscholar.org Both ptaquiloside and pterosin B are then excreted in the urine. mdpi.comnih.gov However, when bracken containing ptaquiloside is ingested orally by cattle, ptaquiloside itself is not typically detected in the body fluids. This suggests that it is degraded in the rumen, the first stomach chamber in ruminant animals. plos.orgnih.gov Instead, its metabolite, pterosin B, is detected in both plasma and urine, indicating that it is absorbed from the digestive system. nih.govsemanticscholar.org

In one study, after intravenous administration, up to 41% of the initial ptaquiloside dose was recovered in the urine as either ptaquiloside or pterosin B. nih.gov The mean residence time of intravenously administered ptaquiloside was about 4 hours. nih.gov

Further metabolic transformations of pterosin B can occur. For example, studies on the related compound pterosin A in rats have shown that it can undergo various phase I and phase II metabolic reactions, such as oxidation and conjugation with glucuronic acid, to form a variety of metabolites that are then excreted. researchgate.netresearchgate.net It is plausible that pterosin B undergoes similar metabolic processes in the body.

Investigation of Biological Activities and Mechanistic Pathways of Pterosin B and Its Derivatives

Cytotoxicological Research

Research into the cytotoxic effects of pterosin compounds has extended to invertebrate models. A study investigating the impact of various bracken fern constituents on the development of sea urchin embryos identified several pterosins, including H, F, I, O, Z, B, and Y, as agents causing abnormal development. tandfonline.com In this research, a benzoate (B1203000) derivative of a pterosin demonstrated higher cytotoxic activity than pterosin B, completely inhibiting the initial cleavage of sea urchin embryos at a concentration of 25 µg/mL. tandfonline.com

The same study also explored the effects of these compounds on the ciliate Paramecium caudatum. tandfonline.com The findings suggested that the hydrophobic properties of the side chain in pterosins play a significant role in their toxicity against this protozoan. tandfonline.com In contrast, more hydrophilic derivatives, such as pterosin A and B glucoside, were not effective against either the sea urchin embryos or the ciliate. tandfonline.com This highlights the importance of specific structural characteristics in the cytotoxic activity of pterosins in these invertebrate and protozoan systems.

Pterosin B has demonstrated cytotoxic activity against several specific mammalian cell lines. In studies on human cancer cells, Pterosin B exhibited potent effects. It showed selective activity against HL-60 human leukemia cancer cells, with reported IC₅₀ values of 8.7 µg/mL. chemfaces.comresearchgate.netnih.gov Further investigations into its anticancer potential revealed cytotoxicity against HCT-116 human colon cancer cells. medchemexpress.commdpi.comnih.gov Specifically, Pterosin B was found to have an IC₅₀ of 50.1 μM against HCT-116 cells, assessed by a reduction in cell viability after 48 hours. medchemexpress.com

The cytotoxic effects are not limited to cancer cell lines. In a study using the embryonic rat heart-derived cell line H9c2, Pterosin B showed no significant cytotoxicity at concentrations up to 50 μM. nih.govmdpi.com However, at a concentration of 100 μM, it caused an approximate 30% decrease in cell viability. nih.govmdpi.com This suggests a concentration-dependent cytotoxic effect in this specific cell line.

Cell LineCell TypeIC₅₀ ValueReference
HL-60 Human Leukemia8.7 µg/mL chemfaces.comresearchgate.netnih.gov
HCT-116 Human Colon Carcinoma50.1 µM medchemexpress.com
H9c2 Rat Cardiomyoblast>50 µM nih.govmdpi.com

The cytotoxic potency of pterosins is influenced by their chemical structure. Research indicates that modifications at specific positions on the 1-indanone (B140024) skeleton can alter their activity. mdpi.com For instance, the addition of a substituent at the C-3 position and on the C-5 of the indanone structure has been observed to decrease cytotoxicity. mdpi.com

The nature of the side chain also plays a crucial role. Studies on protozoa have suggested that the hydrophobic effects of the side chain are important for toxic activity. tandfonline.com Furthermore, the presence of a sugar moiety, which characterizes pterosides, is another structural factor affecting cytotoxicity. mdpi.com For example, the addition of a 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group, as seen in pteroside (B12776905) derivatives, was found to significantly increase inhibitory activities against certain enzymes. nih.gov Conversely, the presence of an additional hydroxymethyl group at position-2 of the indanone ring, as in (2S)-pterosin A, or a methyl group, as in (3R)-pterosin D and pterosin Z, decreased these inhibitory activities when compared to (2R)-pterosin B. nih.gov

Enzymatic Inhibition and Receptor Modulation Studies

Pterosin B has been identified as an inhibitor of the Salt-Inducible Kinase 3 (SIK3) signaling pathway. chemfaces.commedchemexpress.comtargetmol.comambeed.cn SIK3 is a key regulator in various cellular processes, and its inhibition by Pterosin B has been shown to have significant biological effects. In studies on joint health, Pterosin B was found to prevent chondrocyte hypertrophy, a key process in the development of osteoarthritis. chemfaces.comnih.gov By inhibiting the SIK3 pathway, Pterosin B protects cartilage from degradation associated with the condition. chemfaces.comnih.gov

Further research has demonstrated that Pterosin B's inhibition of the SIK3 pathway also affects bone homeostasis. oup.comnih.gov It has been shown to suppress osteoclast differentiation, the process by which cells that break down bone tissue are formed. oup.comnih.gov This inhibition of osteoclast formation and activity suggests a potential role for Pterosin B in mitigating bone resorption. oup.comnih.gov The mechanism involves altering intracellular metabolism, specifically affecting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in these cells. oup.com

A range of pterosin derivatives have been investigated for their ability to modulate enzymes implicated in Alzheimer's disease, namely cholinesterases and the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govresearchgate.netnih.gov In a study of 15 different pterosins extracted from Pteridium aquilinum, (2R)-Pterosin B demonstrated inhibitory activity against all three enzymes. nih.govnih.govconcordia.ca

(2R)-Pterosin B was identified as a noncompetitive inhibitor of both human BACE1 and butyrylcholinesterase (BChE), and it acted as a mixed-type inhibitor against acetylcholinesterase (AChE). nih.govnih.gov Molecular docking simulations indicated that these pterosins bind to novel sites on the enzymes, influencing their activity through a specific structure-activity relationship. nih.govnih.govresearchgate.net

EnzymeTargetIC₅₀ Value of (2R)-Pterosin BType of InhibitionReference
BACE1 Beta-site amyloid precursor protein cleaving enzyme 129.6 µMNoncompetitive nih.govnih.govconcordia.ca
AChE Acetylcholinesterase16.2 µMMixed-type nih.govnih.govconcordia.ca
BChE Butyrylcholinesterase48.1 µMNoncompetitive nih.govnih.govconcordia.ca

Characterization of Enzyme Binding and Inhibition Mechanisms

The inhibitory action of pterosin derivatives has been characterized against several enzymes implicated in neurodegenerative diseases. Kinetic analyses reveal that these compounds engage with their targets through various mechanisms, leading to a reduction in enzymatic activity.

(2R)-Pterosin B, a specific stereoisomer, has been shown to be a noncompetitive inhibitor of human β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and butyrylcholinesterase (BChE). nih.govresearchgate.net In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, away from the active site, which means the inhibitor's effectiveness is not influenced by the substrate concentration. numberanalytics.comnumberanalytics.com This binding alters the enzyme's conformation, reducing its catalytic efficiency. numberanalytics.com

Conversely, (2R)-Pterosin B acts as a mixed-type inhibitor against acetylcholinesterase (AChE). nih.govresearchgate.net Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). mdpi.com

Kinetic studies have quantified the binding affinity of these derivatives. The inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition, provides a measure of the inhibitor's potency. A lower Ki value signifies tighter enzyme binding and more effective inhibition. nih.gov The kinetic parameters for (2R)-Pterosin B and related derivatives have been determined through methods like Dixon and Lineweaver-Burk plots. nih.govresearchgate.net

Table 1: Enzyme Inhibition Kinetics of Pterosin Derivatives nih.gov

Compound Target Enzyme Inhibition Type Ki (µM)
(2R)-Pterosin B BACE1 Noncompetitive 38.3
(2R)-Pterosin B AChE Mixed-type 12.1
(2R)-Pterosin B BChE Noncompetitive 53.5
(2S,3R)-Pterosin C BACE1 Noncompetitive 33.8
(2S,3R)-Pterosin C AChE Mixed-type 16.3
(2S,3R)-Pterosin C BChE Noncompetitive 29.9
(2R,3R)-Pterosin C BACE1 Mixed-type 27.6
(2R,3R)-Pterosin C AChE Noncompetitive 29.6
(2R,3R)-Pterosin C BChE Mixed-type 4.77

Other Enzyme Targets and Signaling Pathways (e.g., NF-κB, RORα-SRC2)

Beyond its effects on cholinesterases and BACE1, Pterosin B modulates other critical signaling pathways.

Sik3, NF-κB, and RORα-SRC2 Signaling

Pterosin B is identified as a potent inhibitor of salt-inducible kinase 3 (Sik3) signaling. medchemexpress.comglpbio.comnih.gov This inhibition is central to its effects on cartilage homeostasis. Furthermore, Pterosin B influences the nuclear factor-kappa B (NF-κB) signaling cascade, a key regulator of immune and inflammatory responses. biosynth.com In models of cardiomyocyte hypertrophy, Pterosin B was found to inhibit the phosphorylation of the PKC-ERK-NF-κB pathway. nih.govnih.gov

Research has also uncovered that Pterosin B targets the retinoic acid receptor-related orphan receptor alpha-steroid receptor coactivator 2 (RORα-SRC2) complex. nih.gov This interaction is particularly relevant in the context of hepatic gluconeogenesis. Pterosin B was observed to impair the oxidation-reduction cycle of coenzyme Q in mitochondrial oxidative phosphorylation. nih.gov This disruption of mitochondrial complex III activity mimics the effects of the inhibitor antimycin A and subsequently represses the activity of the RORα-SRC2 complex on the promoter of the glucose-6-phosphatase catalytic subunit (G6pc) gene. nih.gov While other mitochondrial toxins like rotenone (B1679576) and oligomycin (B223565) also suppress G6pc expression, they do so with minimal effect on the RORα-SRC2 pathway, highlighting a distinct mechanism for Pterosin B. nih.gov

Cellular and Molecular Responses

The modulation of these enzymatic and signaling pathways by Pterosin B translates into significant effects at the cellular and molecular level across various tissues.

Impact on Chondrocyte Biology and Cartilage Homeostasis

Pterosin B demonstrates a protective role in cartilage biology. It has been shown to prevent chondrocyte hypertrophy, a key event in the progression of osteoarthritis. medchemexpress.comnih.gov The underlying mechanism involves the inhibition of the Sik3 pathway. medchemexpress.comnih.gov In mouse models of osteoarthritis, the deletion of Sik3 or the intra-articular injection of Pterosin B resulted in the protection of cartilage from degradation. nih.gov This suggests that Sik3 is a critical regulator of articular cartilage homeostasis and a viable target for osteoarthritis treatment, with Pterosin B being a promising therapeutic candidate. nih.gov

Modulation of Beta-Amyloid Peptide Secretion and Deposition in Neuronal Models

In the context of Alzheimer's disease models, Pterosin B and its derivatives have shown potential in mitigating the pathological hallmarks associated with beta-amyloid (Aβ) peptides. nih.gov Aβ peptides are generated from the amyloid precursor protein (APP) through enzymatic cleavage and their accumulation is a primary event in Alzheimer's pathogenesis. frontiersin.orgfrontiersin.org Studies using a murine neuroblastoma cell line that overexpresses human APP revealed that (2R)-Pterosin B and (2R,3R)-pteroside C significantly reduced the secretion of toxic Aβ isoforms, Aβ40 and Aβ42. nih.gov Furthermore, in vivo studies with APP/PS1 transgenic mice, a model for Alzheimer's disease, showed that oral administration of Pterosin B ameliorated cognitive deficits and reduced the deposition of β-amyloid in the brain. medchemexpress.com

Effects on Cardiomyocyte Homeostasis

Pterosin B exhibits protective effects against pathological cardiac hypertrophy, an enlargement of the heart muscle that can lead to heart failure. nih.govnih.gov In studies using H9c2 rat cardiomyocyte cells, Pterosin B was shown to inhibit cardiomyocyte hypertrophy induced by angiotensin II. nih.gov The compound achieved this by reducing the expression of genes associated with hypertrophy, decreasing cell size, and lowering protein synthesis. nih.govnih.gov Mechanistically, Pterosin B was found to attenuate the activation of the Angiotensin II type 1 receptor and the receptor for advanced glycation end products. This was accomplished by inhibiting the phosphorylation of key signaling molecules in the PKC-ERK-NF-κB pathway. nih.govnih.gov

Antioxidant Mechanisms

Pterosin B possesses antioxidant properties that contribute to its protective cellular effects. biosynth.com In cardiomyocytes exposed to angiotensin II, Pterosin B demonstrated an ability to reduce excessive intracellular reactive oxygen species (ROS). nih.gov This effect is mediated by its regulation of the expression levels of NAD(P)H oxidase 2 and 4 (NOX2/4), which are major sources of ROS in cardiac cells. nih.gov By mitigating oxidative stress, Pterosin B helps to counteract a critical driver of cardiomyocyte hypertrophy. nih.gov This antioxidant activity may also be relevant to its effects in other conditions where oxidative damage plays a role. biosynth.com

Structure Activity Relationship Sar Studies of Pterosins and Pterosin B Benzoate

Correlation of Chemical Structures with Observed Biological Activities

Pterosins, which are prevalent in ferns, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. mdpi.com The core indanone structure is fundamental to this activity, but the type and pattern of substituents on this scaffold dictate the specific biological profile.

Research has demonstrated that various pterosin derivatives can inhibit enzymes implicated in the pathogenesis of Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For instance, (2R)-Pterosin B has been shown to inhibit BACE1, AChE, and BChE with moderate potency. nih.gov Other pterosins have displayed significant cytotoxic activity against various human cancer cell lines. researchgate.net For example, certain derivatives show cytotoxicity against colon cancer (HCT-116), pancreatic cancer (PANC-1), and small-cell lung cancer (NCI-H446) cell lines. researchgate.net

The neuroprotective activity is also a significant attribute of this class, with Pterosin B, in particular, showing a potent protective effect on nerve cells, reportedly much greater than that of ginsenoside Rg1 in an in vitro model of H₂O₂-induced cell damage. mdpi.com Furthermore, Pterosin A has been identified as a novel activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), an enzyme central to regulating blood glucose, highlighting the potential of pterosins in metabolic disorders. mdpi.com

The diverse activities of the pterosin family are summarized in the table below, which presents the inhibitory concentrations (IC₅₀) of various derivatives against different biological targets.

Table 1: Biological Activities of Selected Pterosin Derivatives

CompoundTarget/Cell LineBiological Activity (IC₅₀ µM)Source
(2R)-Pterosin BBACE129.6 nih.gov
(2R)-Pterosin BAChE16.2 nih.gov
(2R)-Pterosin BBChE48.1 nih.gov
(2S,3R)-Pterosin CBACE123.1 nih.govresearchgate.net
(2S,3R)-Pterosin CAChE12.8 nih.gov
(2R)-Pteroside BBACE118.0 nih.govresearchgate.net
(2R)-Pteroside BAChE2.55 nih.gov
(2R,3R)-Pteroside CBChE5.29 nih.gov
Pteroside (B12776905) ZBChE5.31 nih.gov
Unnamed Pterosin Derivative (1)HCT-11622.4 researchgate.net
Unnamed Pterosin Derivative (2)HCT-11615.8 researchgate.net
Unnamed Pterosin Derivative (3)PANC-114.63 researchgate.net
Unnamed Pterosin Derivative (3)NCI-H4465.19 researchgate.net

Influence of Functional Group Modifications on Activity Profiles

Modifications to the functional groups on the pterosin scaffold significantly alter their biological activity. nih.gov The presence, absence, or substitution of hydroxyl, methyl, and glycosyl groups at specific positions can enhance or diminish the potency and selectivity of these compounds.

A key modification influencing activity is the addition of a glycosyl group. Pteroside derivatives, which are glycosylated pterosins, generally exhibit enhanced inhibitory activity against enzymes like BACE1 and cholinesterases compared to their non-glycosylated counterparts. nih.gov For example, the presence of a 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group, as seen in pteroside derivatives, was found to significantly increase inhibitory activities. nih.govresearchgate.net This enhancement is attributed to the ability of the sugar moiety to form additional hydrogen bonds with the enzyme's active site. researchgate.net Similarly, glycosylation has been reported to increase the cytotoxicity of some illudalane sesquiterpenes. researchgate.net

Conversely, other modifications can decrease activity. The addition of a hydroxymethyl group at the C-2 position of the indanone ring, which distinguishes (2S)-Pterosin A from (2R)-Pterosin B, leads to a decrease in inhibitory activity against BACE1 and cholinesterases. nih.gov Likewise, the presence of a methyl group at the same position, as in (3R)-Pterosin D and Pterosin Z, also reduces inhibitory potential against these enzymes. nih.gov The absence of a hydroxyl group at the C-3 position of the indanone ring was also found to result in very low activity. researchgate.net These findings underscore that even minor substitutions can have a profound impact on how the molecule interacts with its biological target.

Table 2: Effect of Functional Group Modifications on BACE1 Inhibition

CompoundKey Functional Group Modification (Compared to (2R)-Pterosin B)BACE1 Inhibition (IC₅₀ µM)Effect on ActivitySource
(2R)-Pterosin BReference structure29.6Baseline nih.gov
(2S)-Pterosin AAddition of hydroxymethyl group at C-2>100Decreased nih.gov
(3R)-Pterosin DAddition of methyl group at C-2>100Decreased nih.gov
(2R)-Pteroside BAddition of a glycosyl group18.0Increased nih.govresearchgate.net

Stereochemical Aspects in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of biological recognition. libretexts.org Because biological targets like enzymes and receptors are themselves chiral molecules, they can differentiate between the stereoisomers of a ligand. libretexts.orgnih.gov This specificity means that one stereoisomer may bind effectively and elicit a biological response, while another may be less active or inactive. libretexts.org

Within the pterosin family, stereochemistry at the C-2 and C-3 positions of the indanone ring is crucial for biological activity. ontosight.ai Studies comparing different stereoisomers have demonstrated significant variations in their inhibitory potencies. For example, research on the inhibition of cholinesterases showed marked differences between various stereoisomers of pterosins and pterosides. nih.gov (2R,3R)-Pteroside C and (2S,3R)-Pteroside C are diastereomers, yet they display different IC₅₀ values against AChE (3.77 µM and 9.17 µM, respectively), highlighting the sensitivity of the enzyme's binding pocket to the specific 3D shape of the inhibitor. nih.gov

Similarly, the stereochemical configuration at C-2 dramatically influences activity. (2R)-Pterosin B and (2S)-Pterosin A are stereoisomers, but (2R)-Pterosin B is a significantly more potent inhibitor of BACE1, AChE, and BChE. nih.gov This difference in activity is a direct consequence of how their distinct three-dimensional structures interact with the binding sites of the target enzymes. The specific orientation of substituents in (2R)-Pterosin B allows for a more favorable interaction, leading to stronger inhibition. This principle of stereochemical enhancement of specificity is fundamental in molecular recognition processes. nih.gov

Emerging Research Areas and Future Academic Directions for Pterosin B Benzoate

Exploration of Pterosin Benzoate (B1203000) and Analogues as Scaffolds for Multitarget Ligands

The unique indanone skeleton of pterosins is a promising foundation for the development of multitarget-directed ligands (MTDLs), a strategic approach in drug discovery for complex, multifactorial diseases. nih.govmdpi.com The core structure, or scaffold, serves as a template onto which various functional groups can be attached to create derivatives with the ability to interact with multiple biological targets simultaneously. mdpi.com This is particularly relevant for conditions like Alzheimer's disease (AD), where a multifaceted approach is considered an attractive therapeutic strategy. nih.gov

Research has shown that pterosin derivatives extracted from the bracken fern Pteridium aquilinum can inhibit several enzymes implicated in the pathology of Alzheimer's disease. nih.gov Specifically, (2R)-Pterosin B has demonstrated inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The ability of a single compound to engage with these distinct targets highlights the potential of the pterosin scaffold. nih.gov Molecular docking simulations have further illuminated the structure-activity relationship, showing that these compounds can bind to the active sites of these enzymes, acting as noncompetitive or mixed-type inhibitors. nih.gov The exploration of such novel chemical scaffolds is a key area of medicinal chemistry aimed at identifying new therapeutic agents with improved efficacy. tudublin.ie Future work in this area involves designing and synthesizing new pterosin analogues to optimize their binding affinities and selectivity for various targets, potentially leading to more potent MTDLs.

Table 1: Inhibitory Activity of (2R)-Pterosin B Against Alzheimer's Disease-Related Enzymes
Enzyme TargetInhibitory Concentration (IC50)Type of Inhibition
BACE129.6 µMNoncompetitive nih.gov
Acetylcholinesterase (AChE)16.2 µMMixed-type nih.gov
Butyrylcholinesterase (BChE)48.1 µMNoncompetitive nih.gov

Advanced Methodologies for Large-Scale Preparation and Purification

Advancing the research and potential application of pterosins requires efficient methods for their large-scale production and purification. Currently, the primary source of these compounds is extraction from ferns, such as Pteridium aquilinum and Hypolepis punctata. smolecule.comgoogleapis.comomicsonline.org The general process involves extracting the plant material with a solvent like methanol (B129727) or ethanol, followed by sequential liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to create enriched fractions. googleapis.com

Further purification relies heavily on chromatographic techniques. googleapis.com Column chromatography using silica (B1680970) gel or activated alumina (B75360) is a common step to separate the compounds from the crude extract. googleapis.commdpi.com For final, high-purity isolation, high-performance liquid chromatography (HPLC), particularly preparative and semi-preparative HPLC with C18 columns, is employed. mdpi.com These methods can yield pterosins with high purity (e.g., 99.7% for pterosin A).

For true large-scale production, synthetic routes are being explored. A tandem Friedel-Crafts acylation-cycloalkylation reaction has been identified as a viable approach for the scalable synthesis of the core indanone structure of pterosins. smolecule.com Other modern synthetic techniques, such as the Suzuki–Miyaura cross-coupling reaction, offer flexible pathways for creating the carbon-carbon bonds necessary to build the pterosin skeleton from simpler precursors. smolecule.com Developing and optimizing these synthetic strategies is a key future direction to ensure a consistent and scalable supply of Pterosin B and its analogues for extensive study, overcoming the limitations and variability of natural extraction.

Environmental Fate and Distribution of Pterosin B and its Metabolites

Pterosin B is a significant compound in environmental science due to its origin as a primary degradation product of ptaquiloside (B1252988), a carcinogenic toxin produced by bracken ferns (Pteridium aquilinum). omicsonline.orgresearchgate.netresearchgate.netmdpi.com Ptaquiloside is water-soluble and leaches from the fern into soil, from where it can contaminate surface and groundwaters. researchgate.netmdpi.com

The transformation of ptaquiloside is highly dependent on environmental conditions, particularly pH. omicsonline.orgmdpi.com In acidic or alkaline aqueous solutions, ptaquiloside hydrolyzes, losing its glucose molecule to form an unstable intermediate that then converts into the more stable, aromatic Pterosin B. omicsonline.orgmdpi.commdpi.com This conversion renders the molecule significantly less toxic. mdpi.commdpi.com

Once formed in the soil, Pterosin B itself is subject to further degradation. Studies have shown that Pterosin B dissipates unexpectedly fast in acidic forest soils, primarily through microbial degradation. researchgate.net In non-sterile topsoils, complete degradation can occur within 2 to 5 days. researchgate.net The dissipation follows complex kinetics, with an initial rapid phase (half-lives of 0.7–3.5 hours) followed by a much slower reaction. researchgate.net In contrast, no degradation occurs under sterile conditions, confirming the biological nature of the process. researchgate.net Because Pterosin B is as unstable as its parent compound, it cannot be used as a long-term indicator for the former presence of ptaquiloside in soil. researchgate.net Pterosin B has been detected in the plasma and urine of cattle that have ingested bracken, indicating it is absorbed and metabolized by animals exposed to ptaquiloside. plos.org

Table 2: Dissipation Half-Life of Pterosin B in Acid Soils
Soil TypeTotal Dissipation Half-LifeDegradation Mechanism
Loamy Sand4 hoursMicrobial researchgate.net
Sandy Loam28 hoursMicrobial researchgate.net

Application of Integrated Omics Approaches in Pterosin B Research

Integrated omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing natural product research by providing a comprehensive, system-level understanding of their biological effects. nih.govfrontiersin.org These high-throughput approaches are crucial for discovering the molecular targets and mechanisms of action for compounds like Pterosin B. nih.govcreative-proteomics.com

Omics-based strategies can accelerate the discovery of new bioactive compounds from natural sources and elucidate their biosynthetic pathways in plants. frontiersin.orgvt.edufrontiersin.org For Pterosin B and its analogues, these tools offer several future research directions:

Target Identification: Proteomics and transcriptomics can be used to identify the specific proteins and genes within a cell that are affected by Pterosin B treatment. For example, a combination of these techniques was used to identify the targets of pterosin in Escherichia coli. omicsdi.org This helps to understand its mechanism of action on a molecular level. nih.gov

Mechanism of Action: By analyzing global changes in proteins (proteomics) or metabolites (metabolomics) after exposure to Pterosin B, researchers can uncover the biological pathways being modulated. frontiersin.org A comparative secretomics (a subset of proteomics) study showed that Pterosin B treatment altered the profile of secreted proteins, providing clues to its cellular effects. researcher.life

Biosynthesis and Bioengineering: Genomics and transcriptomics of pterosin-producing ferns can identify the genes and enzymes responsible for synthesizing the indanone scaffold. frontiersin.org This genetic information can then be used in synthetic biology platforms, such as engineered microbes, to produce pterosins and novel analogues in a controlled and scalable manner. frontiersin.org

Pharmacological Validation: Metabolomics can provide a direct snapshot of the biochemical state of cells or tissues in response to Pterosin B, validating its effects on metabolic pathways, such as its known ability to regulate glucose homeostasis. mdpi.commdpi.com

The integration of these multi-omics datasets with bioinformatics provides a powerful framework for moving from a natural compound to understanding its function and potential therapeutic application. nih.govmdpi.com

Q & A

Q. Key Recommendations for Researchers :

  • Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare .
  • Interdisciplinary Collaboration : Engage computational chemists for QSAR modeling and pharmacologists for in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.